tert-Butyl (5-nitro-1H-indol-1-yl)acetate
Overview
Description
tert-Butyl (5-nitro-1H-indol-1-yl)acetate: is a synthetic organic compound that belongs to the indole family. Indoles are significant heterocyclic systems found in many natural products and pharmaceuticals. This compound is characterized by the presence of a tert-butyl ester group and a nitro group attached to the indole ring, making it a versatile intermediate in organic synthesis and pharmaceutical research.
Mechanism of Action
Target of Action
Tert-Butyl (5-nitro-1H-indol-1-yl)acetate is a derivative of indole, a significant heterocyclic system in natural products and drugs . Indole derivatives have been found in many important synthetic drug molecules and bind with high affinity to multiple receptors . .
Mode of Action
Indole derivatives are known to interact with their targets, causing various biological changes . These changes can lead to a range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
Indole derivatives are known to influence a variety of biochemical pathways due to their broad-spectrum biological activities .
Result of Action
Indole derivatives are known to have diverse biological activities, suggesting that they can cause a variety of molecular and cellular effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (5-nitro-1H-indol-1-yl)acetate typically involves the following steps:
Nitration of Indole: The starting material, indole, undergoes nitration using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the 5-position of the indole ring.
Esterification: The nitrated indole is then subjected to esterification with tert-butyl bromoacetate in the presence of a base such as potassium carbonate. This reaction forms the tert-butyl ester group at the 1-position of the indole ring.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions:
Reduction: The nitro group in tert-Butyl (5-nitro-1H-indol-1-yl)acetate can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using iron powder and hydrochloric acid.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups using appropriate nucleophiles.
Oxidation: The indole ring can be oxidized under specific conditions to form various oxidation products.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium catalyst, iron powder with hydrochloric acid.
Substitution: Nucleophiles such as amines, thiols, or halides.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed:
Reduction: 5-amino-1H-indole derivatives.
Substitution: Various substituted indole derivatives depending on the nucleophile used.
Oxidation: Oxidized indole products such as indole-2,3-dione.
Scientific Research Applications
Chemistry: tert-Butyl (5-nitro-1H-indol-1-yl)acetate is used as an intermediate in the synthesis of complex organic molecules
Biology: In biological research, this compound is utilized to study the biochemical pathways involving indole derivatives. It helps in understanding the role of indole compounds in cellular processes and their interactions with biological targets.
Medicine: The compound is investigated for its potential pharmacological properties. Indole derivatives are known for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory effects. This compound is explored as a precursor for developing new therapeutic agents.
Industry: In the industrial sector, this compound is used in the synthesis of dyes, pigments, and agrochemicals. Its versatile reactivity makes it valuable for producing a wide range of industrial chemicals.
Comparison with Similar Compounds
tert-Butyl (5-amino-1H-indol-1-yl)acetate: This compound is similar but has an amino group instead of a nitro group, resulting from the reduction of tert-Butyl (5-nitro-1H-indol-1-yl)acetate.
tert-Butyl (5-bromo-1H-indol-1-yl)acetate: This compound has a bromo group instead of a nitro group, which can be used for further functionalization through substitution reactions.
tert-Butyl (5-chloro-1H-indol-1-yl)acetate: Similar to the bromo derivative, this compound has a chloro group, offering different reactivity and applications.
Uniqueness: this compound is unique due to the presence of the nitro group, which imparts distinct reactivity and potential biological activity. The nitro group can be selectively reduced or substituted, providing a versatile platform for synthesizing a variety of indole derivatives with diverse applications.
Properties
IUPAC Name |
tert-butyl 2-(5-nitroindol-1-yl)acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O4/c1-14(2,3)20-13(17)9-15-7-6-10-8-11(16(18)19)4-5-12(10)15/h4-8H,9H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGXUULSOOJBXBW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CN1C=CC2=C1C=CC(=C2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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